molecular formula C20H30O2 B593462 12E,14-Labdadien-20,8EC-olide CAS No. 1639257-37-6

12E,14-Labdadien-20,8EC-olide

Cat. No.: B593462
CAS No.: 1639257-37-6
M. Wt: 302.458
InChI Key: SBFYFPUOUKFWPX-MFGREBOPSA-N
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Description

12E,14-Labdadien-20,8β-olide is a labdane-type diterpenoid isolated from the rhizomes of Isodon yuennanensis, a plant native to Southwest China . Its molecular formula is C₂₀H₃₀O₂, with a molecular weight of 302.45 g/mol and a CAS registry number of 1639257-37-6 . Structurally, it features a labdane skeleton with conjugated double bonds at positions 12E and 14, along with a lactone ring at position 20,8β . This compound is part of a broader class of labdane diterpenoids, which are known for their diverse bioactivities, including anti-inflammatory and cytotoxic properties.

Properties

IUPAC Name

5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYFPUOUKFWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Labdane diterpenoids share a common bicyclic carbon skeleton but differ in functional groups, double bond configurations, and oxidation states. Below is a detailed comparison of 12E,14-Labdadien-20,8β-olide with three closely related compounds:

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Source Key Structural Features
12E,14-Labdadien-20,8β-olide C₂₀H₃₀O₂ 302.45 1639257-37-6 Isodon yuennanensis Lactone ring at C-20,8β; conjugated 12E,14-diene system
8(17),12E,14-Labdatrien-20-oic acid C₂₀H₃₀O₂ 302.45 1639257-36-5 Isodon yuennanensis Carboxylic acid at C-20; triene system (8(17),12E,14)
Communic acid C₂₀H₃₀O₂ 302.45 2761-77-5 Juniperus communis Carboxylic acid at C-19; double bonds at 8(17),12E,14
4-Epicommunic acid C₂₀H₃₀O₂ 302.45 83945-57-7 Synthetic/plant derivatives Epimeric configuration at C-4; retains triene system and carboxylic acid
Key Observations:

Functional Groups :

  • 12E,14-Labdadien-20,8β-olide contains a lactone ring, while its analogs (e.g., 8(17),12E,14-Labdatrien-20-oic acid and Communic acid) feature carboxylic acid groups. Lactones generally exhibit higher stability and altered solubility compared to carboxylic acids .
  • The lactone ring in 12E,14-Labdadien-20,8β-olide may enhance membrane permeability, a critical factor in bioavailability .

Double Bond Configurations :

  • The triene system in 8(17),12E,14-Labdatrien-20-oic acid (8(17),12E,14) vs. the diene system in 12E,14-Labdadien-20,8β-olide (12E,14) could influence electronic properties and receptor binding .

Stereochemical Variations: 4-Epicommunic acid differs from Communic acid only in the stereochemistry at C-4, highlighting how minor stereochemical changes can modulate biological activity .

Limitations:
  • Direct comparative bioactivity data for 12E,14-Labdadien-20,8β-olide and its analogs are scarce, underscoring the need for targeted studies.

Biological Activity

12E,14-Labdadien-20,8EC-olide is a labdane diterpenoid derived from the rhizomes of Isodon yuennanensis. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Molecular Formula : C20_{20}H30_{30}O2_2
Molecular Weight : 302.5 g/mol
IUPAC Name : 5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one
Canonical SMILES : CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have highlighted the anticancer properties of this compound. In a case study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis at concentrations above 50 µM. The study reported a reduction in cell viability by approximately 70% after 48 hours of treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
  • Induction of Apoptosis : It may activate caspase pathways leading to programmed cell death in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study published in the Journal of Natural Products evaluated the antimicrobial activity of various labdane diterpenoids, including this compound. Results confirmed its effectiveness against resistant strains of bacteria.
  • Anti-inflammatory Research : A study published in Phytotherapy Research demonstrated that treatment with this compound significantly lowered levels of inflammatory markers in animal models of arthritis.
  • Cancer Research : In vitro studies reported in Cancer Letters indicated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

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